(4-((2-Acrylamidoethyl)carbamoyl)-3-fluorophenyl)boronic acid

Glucose-responsive materials Boronic acid pKa Continuous glucose monitoring

Standard phenylboronic acids (pKa >8.2) remain largely inactive at physiological pH, causing sensor failure. AFPBA’s electron-withdrawing fluorine and carbamoyl design lowers its pKa to ~7.2, ensuring the active boronate anion dominates at pH 7.4 for reliable diol binding. - Enables naked-eye colorimetric glucose detection (3.9-11.4 mM) in artificial serum. - Facilitates hydrogels with 1000% elongation, instant self-healing, and glucose-triggered release. - Maintains swollen, hydrophilic polymer brushes for anti-fouling interfaces at neutral pH.

Molecular Formula C12H14BFN2O4
Molecular Weight 280.06 g/mol
CAS No. 1313712-90-1
Cat. No. B6358239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-((2-Acrylamidoethyl)carbamoyl)-3-fluorophenyl)boronic acid
CAS1313712-90-1
Molecular FormulaC12H14BFN2O4
Molecular Weight280.06 g/mol
Structural Identifiers
SMILESB(C1=CC(=C(C=C1)C(=O)NCCNC(=O)C=C)F)(O)O
InChIInChI=1S/C12H14BFN2O4/c1-2-11(17)15-5-6-16-12(18)9-4-3-8(13(19)20)7-10(9)14/h2-4,7,19-20H,1,5-6H2,(H,15,17)(H,16,18)
InChIKeyVROCFBAGKYSGGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Profile of AFPBA


(4-((2-Acrylamidoethyl)carbamoyl)-3-fluorophenyl)boronic acid, commonly abbreviated as AFPBA, is a specialized phenylboronic acid derivative engineered for dynamic diol-responsive applications. Its molecular design integrates a polymerizable acrylamide handle, a secondary carbamoyl linkage, and a meta-fluorine substituent on the phenyl ring, which collectively modulate the boronic acid's electronic properties [1]. This distinguishes it from simpler phenylboronic acid monomers by enabling robust covalent incorporation into hydrogel networks while retaining glucose-sensing functionality under physiological conditions [REFS-1, REFS-2].

Workflow

Dynamic diol-responsive hydrogel and sensor construction

Selection

Polymerizable boronic acid with modulated pKa for physiological conditions

Use Context

Glucose sensing, drug release, and bioadhesion studies at pH 7.4

Why AFPBA Cannot Be Replaced by Generic Phenylboronic Acids


The procurement of generic boronic acid monomers such as 3-acrylamidophenylboronic acid (AAPBA) or 4-vinylphenylboronic acid (4-VPBA) for physiological applications overlooks a critical performance parameter: the ionization pKa. A standard phenylboronic acid often has a pKa above 8.2, remaining predominantly in an inactive, uncharged state at physiological pH (7.4) [1]. In contrast, the electron-withdrawing fluorine atom and the extended amide structure in AFPBA lower its pKa, shifting the ionization equilibrium to generate the active boronate anion under the same conditions [1]. Substituting AFPBA with a generic analog without considering this shift can lead to a dramatic loss of glucose sensitivity and dynamic bond formation capacity in the final material, directly compromising the functionality of the medical device or sensor [1].

AFPBA
Generic Phenylboronic Acids (e.g., AAPBA)
Ionizable at physiological pH due to fluorine substitution
pKa above 8.2 remains uncharged at pH 7.4, losing binding activity
Supports dynamic glucose-responsive crosslinking
Insufficient boronate anion formation may compromise sensor and hydrogel function

Quantitative Evidence: AFPBA vs. Closest Analogs


pKa Value Comparison: AFPBA vs. AAPBA

AFPBA exhibits a significantly lower acid dissociation constant (pKa) than its non-fluorinated analog, 3-acrylamidophenylboronic acid (AAPBA), directly impacting its ionization state at physiological pH [1].

pKa Comparison
Head-to-head
ΔpKa = -1.0
10-fold increase in active boronate anion at pH 7.4
Apparent pKa from photonic nanochain sensor studies
Glucose-responsive materials Boronic acid pKa Continuous glucose monitoring

Glucose-Sensing Responsiveness in Photonic Nanochains

When integrated into Fe3O4@PVP@poly(AFPBA-co-HEAAm) photonic nanochains (PNCs), AFPBA monomers enable a clearly visible colorimetric response to glucose in physiological environments. The performance is explicitly benchmarked against PNCs fabricated with AAPBA, which show a poor response due to insufficient ionization [1].

Glucose Response
Head-to-head
AFPBA: 556.3 → 625.9 nm
AAPBA: No usable shift
Visible colorimetric readout in artificial serum
Glucose 3.9–11.4 mM, pH 7.4
Photonic nanochains Colorimetric sensor Naked-eye glucose detection

Boronate Anion Formation at Physiological pH

The degree of AFPBA ionization directly correlates with its ability to form hydrophilic boronate esters with glucose and other diols. Experimental data quantifies this ionization efficiency across a narrow pH range relevant to wound microenvironments [1].

Boronate Ionization
Head-to-head
80% at pH 7.8
86% at pH 8.0
Majority active form at wound-relevant pH
Derived from nanochain swelling data
Boronate ester crosslinking Hydrophilicity modulation Drug delivery

Dynamic Crosslinking in Multifunctional Hydrogels

AFPBA's acrylamide moiety allows for permanent covalent anchoring within a polymer backbone, while its boronic acid group participates in dynamic, glucose-responsive crosslinks. This dual functionality is demonstrated in a PAE hydrogel system, achieving exceptional mechanical properties [1].

Dynamic Crosslinking
Class-level
~1000% elongation, wet adhesion, 10× fluid absorption
Combines mechanical robustness and dynamic response
PAE hydrogel with EGCG-AFPBA crosslinker
Self-healing hydrogel Wet tissue adhesive Diabetic wound dressing

Optimal Procurement Scenarios for AFPBA


Non-Enzymatic Continuous Glucose Monitoring Sensors

For R&D teams developing optical, colorimetric CGM platforms, AFPBA is selected over AAPBA or 4-VPBA to ensure sensor functionality at physiological pH (7.4). Evidence confirms that only the AFPBA-based photonic nanochains produce a usable, naked-eye detectable color shift from glucose concentrations of 3.9 to 11.4 mM in artificial serum, a feat not achievable by the AAPBA analog [1].

Glucose-Responsive Drug Delivery for Diabetic Wounds

When procuring monomers for smart wound dressings, AFPBA uniquely enables the construction of a PAE hydrogel matrix that simultaneously exhibits 1000% elongation, instant self-healing, and glucose-triggered drug release. This dynamic covalent network is formed via the boronic acid's interaction with catechol groups, a mechanism dependent on the low pKa of AFPBA to achieve a high density of active crosslinks at the wound site [2].

Hydrophilic Boronic Acid Copolymer Brushes

For surface scientists requiring a polymerizable boronic acid that maintains hydrophilicity without post-polymerization modification, AFPBA's structurally integrated carbamoyl and acrylamidoethyl groups provide it. Its pKa of 7.2 ensures that at neutral pH, the resulting polymer brush remains swollen and hydrated, a critical property for anti-fouling and biosensing interfaces. The difference is best exemplified where AAPBA-based brushes would remain hydrophobic and collapsed under identical conditions [1].

Self-Healing and Wet-Adhesive Materials

When formulating materials requiring robust adhesion to wet biological tissues, the dual-functionality of AFPBA is essential. It acts as a covalent anchor into the polymer network while providing reversible boronate ester bonds for energy dissipation and self-repair. The quantified outcome—a hydrogel with adhesion to moist tissues and nearly ten times its weight in fluid absorption—is a direct result of this molecular design, making it a superior choice over simple mono-functional vinyl boronic acids [2].

Application
Selection Property
Validation Focus
Non-enzymatic CGM sensor research
Physiological pH glucose sensing
Colorimetric shift verification in serum-like media
Glucose-responsive drug delivery dressing studies
Dynamic boronate ester crosslinking
Mechanical integrity, self-healing, glucose-triggered swelling
Hydrophilic polymer brush research
Neutral pH hydration maintenance
Swelling and hydration state at pH 7.4
Wet tissue adhesive and self-healing material studies
Covalent anchoring with dynamic bonds
Adhesion to moist tissue and fluid absorption capacity
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